4-Chloro-2-phenyl-5-(thiophen-2-YL)thieno[2,3-D]pyrimidine
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Overview
Description
4-Chloro-2-phenyl-5-(thiophen-2-yl)thieno[2,3-D]pyrimidine is a heterocyclic compound that incorporates a thieno[2,3-D]pyrimidine core with a chlorine atom at the 4-position, a phenyl group at the 2-position, and a thiophene ring at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-phenyl-5-(thiophen-2-yl)thieno[2,3-D]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminothiophene derivatives with α,β-unsaturated carbonyl compounds, followed by chlorination and subsequent cyclization to form the thieno[2,3-D]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-phenyl-5-(thiophen-2-yl)thieno[2,3-D]pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-phenyl-5-(thiophen-2-yl)thieno[2,3-D]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 4-Chloro-2-phenyl-5-(thiophen-2-yl)thieno[2,3-D]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5,6-dimethyl-2-(thiophen-2-yl)thieno[2,3-D]pyrimidine
- 2-Phenyl-5-(thiophen-2-yl)thieno[2,3-D]pyrimidine
Uniqueness
4-Chloro-2-phenyl-5-(thiophen-2-yl)thieno[2,3-D]pyrimidine is unique due to the presence of the chlorine atom at the 4-position, which can significantly influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological properties and applications.
Properties
Molecular Formula |
C16H9ClN2S2 |
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Molecular Weight |
328.8 g/mol |
IUPAC Name |
4-chloro-2-phenyl-5-thiophen-2-ylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C16H9ClN2S2/c17-14-13-11(12-7-4-8-20-12)9-21-16(13)19-15(18-14)10-5-2-1-3-6-10/h1-9H |
InChI Key |
MVAGBPKYNISOSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=CS3)C4=CC=CS4)C(=N2)Cl |
Origin of Product |
United States |
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